molecular formula C18H20FN3O2 B13015677 Methyl 3-amino-4-(4-(4-fluorophenyl)piperazin-1-yl)benzoate

Methyl 3-amino-4-(4-(4-fluorophenyl)piperazin-1-yl)benzoate

Cat. No.: B13015677
M. Wt: 329.4 g/mol
InChI Key: XJEGVYWLRDRUAV-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(4-(4-fluorophenyl)piperazin-1-yl)benzoate is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-(4-(4-fluorophenyl)piperazin-1-yl)benzoate typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The piperazine ring can then be further functionalized by introducing the fluorophenyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(4-(4-fluorophenyl)piperazin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce nitro groups to amines or other functional group transformations.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Methyl 3-amino-4-(4-(4-fluorophenyl)piperazin-1-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(4-(4-fluorophenyl)piperazin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group plays a crucial role in binding to these targets, while the piperazine ring may enhance the compound’s stability and bioavailability. Molecular docking studies have shown that the binding site of this compound may differ from that of other conventional inhibitors, suggesting a unique mode of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-4-(4-(4-fluorophenyl)piperazin-1-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity to molecular targets, while the piperazine ring contributes to its overall stability and bioavailability.

Properties

Molecular Formula

C18H20FN3O2

Molecular Weight

329.4 g/mol

IUPAC Name

methyl 3-amino-4-[4-(4-fluorophenyl)piperazin-1-yl]benzoate

InChI

InChI=1S/C18H20FN3O2/c1-24-18(23)13-2-7-17(16(20)12-13)22-10-8-21(9-11-22)15-5-3-14(19)4-6-15/h2-7,12H,8-11,20H2,1H3

InChI Key

XJEGVYWLRDRUAV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)F)N

Origin of Product

United States

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